3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid
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Overview
Description
3-(Bicyclo[222]octan-1-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 It features a bicyclo[222]octane ring system attached to a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: The bicyclo[2.2.2]octane ring can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Attachment of the Propiolic Acid Moiety: The propiolic acid group can be introduced via a coupling reaction, such as the Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by efficient coupling reactions. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A structurally similar compound with a bicyclo[2.2.2]octane ring system but lacking the propiolic acid moiety.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system, often used in similar synthetic applications.
Uniqueness
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid is unique due to the presence of both the bicyclo[2.2.2]octane ring and the propiolic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(1-bicyclo[2.2.2]octanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H14O2/c12-10(13)4-8-11-5-1-9(2-6-11)3-7-11/h9H,1-3,5-7H2,(H,12,13) |
InChI Key |
PCTUTIYBVUPUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)C#CC(=O)O |
Origin of Product |
United States |
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